An In-Depth Technical Guide to the Chemical Structure and Properties of Potassium Lactate
An In-Depth Technical Guide to the Chemical Structure and Properties of Potassium Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for potassium lactate (B86563). The information is intended to support research, development, and quality control activities involving this important organic salt.
Chemical Structure and Identification
Potassium lactate is the potassium salt of lactic acid, an alpha-hydroxy carboxylic acid. It is formed when the acidic proton of the carboxyl group in lactic acid is replaced by a potassium ion.
Chemical Formula: C₃H₅KO₃
IUPAC Name: Potassium 2-hydroxypropanoate[1]
SMILES Notation: [K+].CC(O)C([O-])=O[1]
InChI Key: PHZLMBHDXVLRIX-UHFFFAOYSA-M
The structure consists of a central carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a carboxylate group. The chirality of the central carbon atom gives rise to two stereoisomers: L-(+)-lactate and D-(-)-lactate. The commercially available form is often a racemic mixture, DL-potassium lactate.
Diagram of the Chemical Structure of Potassium Lactate
Caption: 2D representation of the ionic bond between potassium and the lactate anion.
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for potassium lactate, facilitating comparison and use in experimental design.
| Property | Value |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | White, hygroscopic powder or a clear, colorless to slightly yellowish, nearly odorless syrupy aqueous solution (typically 60% solids).[2] |
| Solubility | Highly soluble in water (>1,000,000 mg/L at 25°C).[2] |
| pH of Aqueous Solutions | 7.45 (1 mM solution); 7.89 (10 mM solution); 8.3 (100 mM solution); 8.62 (1000 mM solution).[3] |
| Commercial Concentration | Typically available as a 50-60% aqueous solution, but can be concentrated up to 78% solids.[1][2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and quantitative analysis of potassium lactate, as well as a common bioassay for lactate measurement.
Synthesis and Purification of Potassium Lactate
Objective: To synthesize potassium lactate via the neutralization of lactic acid with potassium hydroxide (B78521) and purify the product by recrystallization.
Materials:
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Lactic acid (e.g., 88% aqueous solution)
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Potassium hydroxide (KOH)
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Deionized water
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Activated charcoal
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Magnetic stirrer and stir bar
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Heating mantle
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pH meter or pH indicator strips
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Büchner funnel and flask
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Filter paper
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Crystallizing dish
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Vacuum oven
Protocol:
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Stoichiometric Calculation:
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The balanced chemical equation for the neutralization reaction is: CH₃CH(OH)COOH + KOH → CH₃CH(OH)COOK + H₂O
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Calculate the molar amounts of lactic acid and potassium hydroxide required. For example, to synthesize approximately 128 g (1 mole) of potassium lactate, you would need 90.08 g of pure lactic acid and 56.11 g of pure potassium hydroxide.[4] Adjust the masses based on the purity of the starting materials.
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Reaction Setup:
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In a beaker, dissolve the calculated amount of potassium hydroxide in a minimal amount of deionized water and allow the solution to cool.
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In a separate larger beaker, dilute the calculated amount of lactic acid with deionized water.
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Place the lactic acid solution on a magnetic stirrer.
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-
Neutralization:
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Slowly add the potassium hydroxide solution to the lactic acid solution while continuously stirring. The reaction is exothermic, so the addition should be gradual to control the temperature.
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Monitor the pH of the solution. Continue adding the KOH solution until the pH reaches approximately 7.0.
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-
Purification:
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To decolorize the solution, add a small amount of activated charcoal (approximately 1-2% of the expected product weight) to the potassium lactate solution.
-
Gently heat the solution to about 60-70°C while stirring for 15-20 minutes to facilitate the adsorption of impurities.
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Filter the hot solution through a fluted filter paper to remove the activated charcoal.
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-
Crystallization:
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Concentrate the purified potassium lactate solution by gently heating to evaporate some of the water.
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Allow the concentrated solution to cool slowly to room temperature in a crystallizing dish. To promote further crystallization, the solution can be placed in an ice bath.
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If crystals do not form readily, scratching the inside of the dish with a glass rod can induce nucleation. Alternatively, a small seed crystal of potassium lactate can be added.
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-
Isolation and Drying:
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Collect the potassium lactate crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
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Quantitative Analysis by Titration
Objective: To determine the purity of a potassium lactate sample by non-aqueous acid-base titration with perchloric acid.
Materials:
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Potassium lactate sample
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Perchloric acid (0.1 N in glacial acetic acid), standardized
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Acetic anhydride (B1165640)
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Glacial acetic acid
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Crystal violet indicator solution
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Burette
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Beaker
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Magnetic stirrer and stir bar
Protocol:
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Sample Preparation:
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Accurately weigh approximately 0.6 g of the potassium lactate sample into a beaker.
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Evaporate the sample to dryness if it is in solution.
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Add 60 ml of a 1 in 5 mixture of acetic anhydride in glacial acetic acid to the residue.
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Stir the mixture until the residue is completely dissolved.
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-
Titration:
-
Add a few drops of crystal violet indicator solution to the sample solution.
-
Titrate the sample with standardized 0.1 N perchloric acid to a blue endpoint.
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-
Blank Determination:
-
Perform a blank titration using the same procedure but without the potassium lactate sample.
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-
Calculation:
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Subtract the blank titration volume from the sample titration volume.
-
Calculate the purity of the potassium lactate using the following formula: Purity (%) = [(V_sample - V_blank) × N_perchloric_acid × 12.82 × 100] / W_sample Where:
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V_sample = Volume of perchloric acid used for the sample (ml)
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V_blank = Volume of perchloric acid used for the blank (ml)
-
N_perchloric_acid = Normality of the perchloric acid titrant
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12.82 = mg of potassium lactate equivalent to 1 ml of 0.1 N perchloric acid
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W_sample = Weight of the potassium lactate sample (mg)
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Enzymatic Assay for Lactate Quantification in Biological Samples
Objective: To measure the concentration of L-lactate in biological samples such as cell culture supernatant or cell lysates using a commercial lactate assay kit. This method is based on the oxidation of lactate by lactate oxidase.
Materials:
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Lactate Assay Kit (containing lactate standard, lactate assay buffer, lactate probe, and lactate enzyme mix)
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96-well microplate
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Microplate reader capable of measuring absorbance or fluorescence
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Biological samples (e.g., cell culture supernatant, cell lysates)
Protocol (Example based on a generic colorimetric assay):
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Reagent Preparation:
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Prepare a lactate standard curve by diluting the provided lactate standard in the lactate assay buffer to concentrations ranging from 0 to 10 nmol/well.
-
Prepare a reaction mix by combining the lactate assay buffer, lactate probe, and lactate enzyme mix according to the kit's instructions.
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-
Sample Preparation:
-
For extracellular lactate, collect the cell culture medium. If the medium contains serum, it may need to be deproteinized using a 10 kDa molecular weight cut-off spin filter to remove lactate dehydrogenase.
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For intracellular lactate, lyse the cells and deproteinize the lysate.
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-
Assay Procedure:
-
Add 50 µL of each standard and sample to a 96-well plate in duplicate or triplicate.
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Add 50 µL of the reaction mix to each well.
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Incubate the plate for 30-60 minutes at 37°C, protected from light.
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Measure the absorbance at the wavelength specified in the kit's manual (e.g., 570 nm).
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-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
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Determine the lactate concentration in the samples from the standard curve.
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Experimental Workflow for Lactate Quantification in Cell Culture
Caption: Workflow for quantifying lactate in cell culture samples.
Lactate Signaling Pathway
Lactate is not merely a metabolic byproduct but also a signaling molecule that can influence cellular processes. A key pathway through which lactate exerts its signaling effects is via the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).
Mechanism of Action:
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Lactate Binding: Extracellular lactate binds to and activates the GPR81 receptor on the cell surface.
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G-protein Activation: This binding activates the associated inhibitory G-protein (Gαi).
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Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
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cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
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Downstream Effects: The reduction in cAMP levels modulates the activity of cAMP-dependent pathways, such as protein kinase A (PKA), leading to various physiological responses including the inhibition of lipolysis in adipocytes.
Diagram of the Lactate-GPR81 Signaling Pathway
Caption: Lactate signaling through the GPR81 receptor.
